molecular formula H6N2O4S B051840 Aminoazanium;hydrogen sulfate CAS No. 1184-66-3

Aminoazanium;hydrogen sulfate

Cat. No.: B051840
CAS No.: 1184-66-3
M. Wt: 130.13 g/mol
InChI Key: ZGCHATBSUIJLRL-UHFFFAOYSA-N
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Description

Aminoazanium;hydrogen sulfate (chemical formula: H₂N-DABCO·HSO₄⁻, where DABCO = 1,4-diazabicyclo[2.2.2]octane) is a bifunctional compound comprising an aminoazanium cation and a hydrogen sulfate anion. It is synthesized by protonating the nitrogen atom of DABCO with sulfuric acid, yielding a stable salt . This compound is primarily utilized as an amination reagent in organic synthesis, enabling direct nitrogen incorporation into alkyl/aryl pinacol boronates under mild conditions . Its unique reactivity stems from the nucleophilic amino group and the hydrogen sulfate counterion, which stabilizes intermediates and facilitates proton transfer .

Key applications include:

  • C–N bond formation in pharmaceuticals and agrochemicals.
  • Derivatization of boron-containing substrates (e.g., Suzuki–Miyaura coupling precursors) .

Properties

IUPAC Name

aminoazanium;hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHATBSUIJLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH3+]N.OS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13464-80-7
Details Compound: Hydrazine, sulfate (2:1)
Record name Hydrazine, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13464-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

130.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10034-93-2
Record name Hydrazine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10034-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

Hydrolysis in Aqueous Solutions

Ammonium hydrogen sulfate dissociates in water, forming an acidic solution due to partial hydrolysis of the bisulfate ion (HSO₄⁻):

NH4HSO4NH4++HSO4\text{NH}_4\text{HSO}_4\rightarrow \text{NH}_4^++\text{HSO}_4^-HSO4+H2OH3O++SO42\text{HSO}_4^-+\text{H}_2\text{O}\leftrightarrow \text{H}_3\text{O}^++\text{SO}_4^{2-}

This reaction releases heat and lowers the solution pH (<2) .

Key Data:

PropertyValueSource
Solubility in waterHighly soluble
pH of 1 M solution~1.0

Acid-Base Neutralization

NH₄HSO₄ acts as a Brønsted acid, reacting with bases like ammonia (NH₃) or hydroxides (e.g., NaOH) to form ammonium sulfate or sodium sulfate:

NH4HSO4+NH3(NH4)2SO4\text{NH}_4\text{HSO}_4+\text{NH}_3\rightarrow (\text{NH}_4)_2\text{SO}_4NH4HSO4+2NaOHNa2SO4+NH3+2H2O\text{NH}_4\text{HSO}_4+2\text{NaOH}\rightarrow \text{Na}_2\text{SO}_4+\text{NH}_3+2\text{H}_2\text{O}

These reactions are exothermic and critical in fertilizer production .

Thermal Decomposition

At elevated temperatures (>200°C), NH₄HSO₄ decomposes into ammonia (NH₃), sulfur oxides (SO₃, SO₂), and water:

NH4HSO4ΔNH3+H2SO4\text{NH}_4\text{HSO}_4\xrightarrow{\Delta}\text{NH}_3+\text{H}_2\text{SO}_4H2SO4ΔSO3+H2O\text{H}_2\text{SO}_4\xrightarrow{\Delta}\text{SO}_3+\text{H}_2\text{O}

Further decomposition of SO₃ yields SO₂ under reducing conditions .

Thermal Stability Data:

Decomposition ProductTemperature Range (°C)Conditions
NH₃ + H₂SO₄200–300Inert atmosphere
SO₃/SO₂>300Oxidizing/reducing

Reactivity with Nitrite Ions

In acidic environments, NH₄HSO₄ reacts with nitrites (NO₂⁻), forming nitrous acid (HNO₂) and sulfate ions:

HSO4+NO2SO42+HNO2\text{HSO}_4^-+\text{NO}_2^-\rightarrow \text{SO}_4^{2-}+\text{HNO}_2

This reaction is pH-dependent and significant in wastewater treatment .

Reactivity with Metals

NH₄HSO₄ reacts with reactive metals (e.g., Mg, Al), producing hydrogen gas and metal sulfates:

2NH4HSO4+MgMgSO4+(NH4)2SO4+H22\text{NH}_4\text{HSO}_4+\text{Mg}\rightarrow \text{MgSO}_4+(\text{NH}_4)_2\text{SO}_4+\text{H}_2\uparrow

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of aminoazanium;hydrogen sulfate with structurally or functionally related sulfates and ammonium salts:

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS RN Key Applications Reactivity/Stability Key References
This compound C₆H₁₄N₂·HSO₄⁻ N/A Amination of boronates, C–N bond formation High nucleophilicity, air-stable
Ammonium sulfate (NH₄)₂SO₄ 7783-20-2 Fertilizers, protein precipitation Water-soluble, thermally stable
Tetrabutylammonium hydrogen sulfate (C₄H₉)₄N·HSO₄⁻ 32503-27-8 Phase-transfer catalysis, solvent extraction Hydrophobic, enhances ion pairing
2-Aminoimidazole sulfate C₃H₆N₃·½H₂SO₄ 1450-93-7 Pharmaceutical intermediates Moderate acidity, hygroscopic

Reactivity and Mechanism

  • This compound reacts via a dual activation mechanism: the amino group attacks electrophilic boron centers in pinacol boronates, while the hydrogen sulfate stabilizes the transition state through hydrogen bonding . This contrasts with ammonium sulfate, which lacks nucleophilic nitrogen and is inert in C–N coupling reactions .
  • Tetrabutylammonium hydrogen sulfate acts as a phase-transfer catalyst by shuttling ions between aqueous and organic phases, unlike aminoazanium salts, which directly participate in bond formation .

Stability and Handling

  • This compound is air-stable and non-hygroscopic, unlike 2-aminoimidazole sulfate, which requires anhydrous storage due to hygroscopicity .
  • Ammonium sulfate decomposes at 235°C, whereas aminoazanium salts are thermally stable up to 150°C .

Industrial Relevance

  • Aminoazanium salts are specialty reagents for high-value syntheses (e.g., drug candidates), while ammonium sulfate is a bulk chemical used in agriculture .
  • Tetrabutylammonium hydrogen sulfate is preferred in large-scale extractions due to its low cost and recyclability, but it lacks the amination utility of aminoazanium derivatives .

Research Findings and Limitations

  • This compound achieves 66–73% yields in gram-scale aminations, outperforming traditional reagents like ammonia or amines in substrate compatibility .
  • Limitations include sensitivity to steric hindrance in bulky substrates and incompatibility with strong oxidizing agents .
  • Comparative studies highlight ammonium sulfate as unsuitable for C–N bond formation due to its weak basicity and lack of reactive nitrogen .

Q & A

Q. Q1. What are the validated synthesis routes for aminoazanium hydrogen sulfate, and how can purity be optimized during preparation?

Aminoazanium hydrogen sulfate (NH₄HSO₄) is typically synthesized via neutralization of sulfuric acid with ammonia under controlled stoichiometric conditions. Key steps include:

  • Reaction : NH3+H2SO4NH4HSO4NH_3 + H_2SO_4 \rightarrow NH_4HSO_4, monitored by pH titration to avoid over-acidification.
  • Purification : Recrystallization from aqueous ethanol (1:3 v/v) at 4°C to remove unreacted precursors and byproducts like (NH₄)₂SO₄ .
  • Purity validation : USP-grade testing via gravimetric sulfate analysis (USP35NF30, p. 1699) and ICP-MS for trace metal detection .

Q. Q2. What are the critical safety considerations for handling aminoazanium hydrogen sulfate in laboratory settings?

NH₄HSO₄ is classified under GHS as Skin Corrosion Category 1B and Eye Damage Category 1 . Key protocols include:

  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from sulfuric acid vapors .
  • Spill management : Neutralize spills with sodium bicarbonate and rinse with copious water.

Note : OSHA 1910.1020 mandates access to medical testing records if exposure exceeds 1 ppm over an 8-hour period .

Advanced Research: Proton Conductivity and Phase Behavior

Q. Q3. How does the proton conductivity of aminoazanium hydrogen sulfate compare to cesium hydrogen sulfate (CsHSO₄) in solid electrolyte applications?

NH₄HSO₄ exhibits phase-dependent conductivity , similar to CsHSO₄ ( ):

  • Low-temperature phase : Insulating behavior (<140°C) due to restricted proton mobility.
  • High-temperature phase : Proton conductivity increases by ~10³ S/cm at 150°C via Grotthuss mechanism, though lower than CsHSO₄ (10⁻² S/cm vs. 10⁻¹ S/cm) .

Q. Methodological insights :

  • Impedance spectroscopy : Measure conductivity across 25–200°C (frequency range: 1 Hz–1 MHz).
  • DSC analysis : Identify phase transitions (endothermic peaks at 140°C for CsHSO₄ vs. 98°C for NH₄HSO₄) .

Q. Q4. How can researchers resolve contradictions in reported stability of sulfate-containing compounds under humid conditions?

Conflicting studies on sulfate stability (e.g., hygroscopicity vs. hydrolysis) arise from:

  • Moisture sensitivity : NH₄HSO₄ absorbs water at >60% RH, forming corrosive H₂SO₄. Mitigate via desiccant storage (silica gel) .
  • Analytical discrepancies : Use dynamic vapor sorption (DVS) to quantify moisture uptake and XRD to detect structural changes .

Case study : Hydroxy trace minerals (e.g., IntelliBond C) show 42% less phosphorus waste vs. sulfate minerals in dairy trials, highlighting sulfate reactivity in aqueous environments .

Advanced Research: Analytical Method Optimization

Q. Q5. What advanced techniques are recommended for characterizing aminoazanium hydrogen sulfate’s crystallinity and bonding environment?

  • XRD : Resolve polymorphic forms (e.g., monoclinic vs. orthorhombic) using Cu-Kα radiation (λ=1.5406 Å) .
  • FTIR : Identify sulfate vibrational modes (ν₃(SO₄²⁻) at 1100 cm⁻¹, δ(NH₄⁺) at 1450 cm⁻¹) .
  • TGA-DSC : Quantify thermal decomposition (NH₄HSO₄ → NH₃ + H₂SO₄ above 200°C) .

Best practice : Cross-validate with Raman spectroscopy to distinguish HSO₄⁻/SO₄²⁻ ratios in mixed-phase samples.

Advanced Research: Mechanistic Insights into Proton Transport

Q. Q6. What molecular dynamics (MD) models explain proton hopping in aminoazanium hydrogen sulfate?

Proton transport in NH₄HSO₄ involves:

  • Vehicle mechanism : NH₄⁺ ions migrate via hydrogen-bonded networks.
  • Grotthuss mechanism : Proton hopping between adjacent sulfate groups.

Simulation parameters : Use DFT calculations (B3LYP/6-31G*) to map energy barriers for proton transfer. Experimental validation via quasi-elastic neutron scattering (QENS) is recommended .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoazanium;hydrogen sulfate
Reactant of Route 2
Aminoazanium;hydrogen sulfate

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